molecular formula C28H30N4O3 B127100 Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate CAS No. 163521-11-7

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate

Cat. No.: B127100
CAS No.: 163521-11-7
M. Wt: 470.6 g/mol
InChI Key: NEAYFBXORWZSFT-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C28H30N4O3 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Improvement

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate's synthesis process has been significantly improved. A study by Jian-me (2015) enhanced the overall yield to 60.39% from an initial 18.98% by modifying intermediate reaction steps and purification methods, streamlining the production process (Shi Jian-me, 2015).

Chemical Reactions and Derivatives

  • Vasileva et al. (2018) explored the reactions of related compounds with secondary amines, leading to the formation of N,N'-disubstituted piperazine derivatives, highlighting the chemical versatility of the core structure (Anastasia Vasileva et al., 2018).
  • Reddy et al. (2014) synthesized molecules incorporating this compound for potential Mycobacterium tuberculosis DNA GyrB inhibition, demonstrating its utility in antibacterial research (K. Reddy et al., 2014).

Pharmacological Potential

  • Research by Heinrich et al. (2004) identified derivatives of this compound as selective 5-HT(1A) agonists, offering potential applications in mood disorder studies (T. Heinrich et al., 2004).
  • Another study by Redasani and Surana (2017) discussed its role as a serotonin reuptake inhibitor and serotonin 1A receptor partial agonist, highlighting its significance in antidepressant research (V. Redasani & S. Surana, 2017).

Antimicrobial Activities

  • Mubarak et al. (2007) synthesized new benzofuran derivatives including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, which showed in vitro anti-HIV-1 and HIV-2 activities (M. Mubarak et al., 2007).
  • Mekky and Sanad (2020) created novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, demonstrating significant antibacterial and biofilm inhibitory activities (Ahmed E. M. Mekky & S. Sanad, 2020).

Photovoltaic Applications

Wu et al. (2008) synthesized carboxylated cyanine dyes, incorporating similar structures, for use in dye-sensitized solar cells, indicating the compound's potential in renewable energy technologies (Wenjun Wu et al., 2008).

Scale-Up Synthesis

  • Hu et al. (2012) reported a scale-up synthesis of the antidepressant drug vilazodone, involving this compound, highlighting its role in large-scale pharmaceutical production (Bin Hu et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

Biochemical Analysis

Biochemical Properties

Vilazodone ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serotonin receptors, particularly the 5-HT1A receptor, where it acts as a partial agonist. This interaction is crucial for its potential antidepressant effects. Additionally, Vilazodone ethyl ester may interact with other neurotransmitter systems, including dopamine and norepinephrine, although these interactions are less well-characterized .

Cellular Effects

Vilazodone ethyl ester influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These pathways are essential for regulating mood and emotional responses. Furthermore, Vilazodone ethyl ester can modulate gene expression, leading to changes in the production of proteins involved in neurotransmission and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of Vilazodone ethyl ester involves its binding interactions with serotonin receptors. As a partial agonist of the 5-HT1A receptor, it activates this receptor to a lesser extent than serotonin itself, leading to a modulation of serotonin signaling. This partial activation helps balance serotonin levels in the brain, which is thought to contribute to its antidepressant effects. Additionally, Vilazodone ethyl ester may inhibit the reuptake of serotonin, further enhancing its availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vilazodone ethyl ester can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Vilazodone ethyl ester can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and receptor activity .

Dosage Effects in Animal Models

The effects of Vilazodone ethyl ester vary with different dosages in animal models. At lower doses, it has been observed to produce antidepressant-like effects without significant adverse effects. At higher doses, Vilazodone ethyl ester can cause toxicity, including symptoms such as agitation, hyperactivity, and gastrointestinal disturbances. These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Vilazodone ethyl ester is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolism of Vilazodone ethyl ester results in the formation of several metabolites, some of which may retain biological activity. The compound’s metabolism can affect its overall efficacy and safety profile, as well as its interactions with other drugs .

Transport and Distribution

Within cells and tissues, Vilazodone ethyl ester is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound may also interact with transporters and binding proteins that facilitate its movement within the body. Its distribution can influence its therapeutic effects and potential side effects .

Subcellular Localization

Vilazodone ethyl ester exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can be found in synaptic vesicles, where it interacts with neurotransmitter receptors. The compound may also undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological activity .

Properties

IUPAC Name

ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25/h6-9,15-17,19,30H,2-5,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAYFBXORWZSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460041
Record name Ethyl 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163521-11-7
Record name Vilazodone ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VILAZODONE ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB372676VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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